cholesterol n-heptyl carbonate

Description

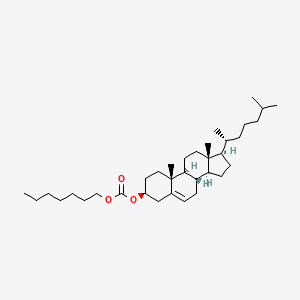

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O3/c1-7-8-9-10-11-23-37-33(36)38-28-19-21-34(5)27(24-28)15-16-29-31-18-17-30(26(4)14-12-13-25(2)3)35(31,6)22-20-32(29)34/h15,25-26,28-32H,7-14,16-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXXPUMMZEWSU-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659857 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-81-9 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(heptyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering of Cholesteryl N Heptyl Carbonate Derivatives

General Synthesis Strategies for Cholesteryl Carbonate Analogues

The synthesis of cholesteryl n-alkyl carbonates, including the heptyl analogue, is typically achieved through a standard esterification reaction. The most common and direct method involves the reaction of cholesteryl chloroformate with a corresponding high-purity alcohol. tandfonline.comtandfonline.com This method is widely applicable for creating a homologous series of cholesteryl n-alkyl carbonates.

The reaction is generally carried out in an anhydrous solvent, such as benzene (B151609) or dichloromethane, to prevent hydrolysis of the highly reactive cholesteryl chloroformate. tandfonline.com A tertiary amine base, most commonly pyridine, is used as a catalyst and to neutralize the hydrochloric acid byproduct that is formed during the reaction. The stoichiometry of the reactants, particularly the base, is crucial to minimize the formation of side products like dicholesteryl carbonate. The reaction conditions, such as temperature, are often controlled to suppress thermal degradation of the reactants.

Targeted Synthesis of Cholesteryl n-Heptyl Carbonate: Reaction Pathways and Yield Optimization

The specific synthesis of cholesteryl n-heptyl carbonate follows the general strategy outlined above. It is prepared by reacting cholesteryl chloroformate with high-purity 1-heptanol (B7768884). tandfonline.comtandfonline.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 1-heptanol attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbonate linkage.

Optimization of the reaction yield and purity involves several key parameters. The use of high-purity reactants is fundamental. tandfonline.com Maintaining anhydrous conditions and an inert atmosphere (e.g., nitrogen) prevents unwanted side reactions. The reaction is typically stirred for an extended period, often up to 24 hours, to ensure completion. While specific yield data for cholesteryl n-heptyl carbonate is not extensively reported, analogous syntheses for other n-alkyl carbonates report good yields, for instance, 72% for cholesteryl tridecyl carbonate after purification. tandfonline.com Post-synthesis purification, typically via column chromatography, is essential for isolating the target compound. tandfonline.com

Table 1: Typical Reaction Conditions for the Synthesis of Cholesteryl n-Heptyl Carbonate This table is a composite based on the synthesis of the homologous series of cholesteryl n-alkyl carbonates.

| Parameter | Condition | Rationale | Source |

| Primary Reactants | Cholesteryl Chloroformate, 1-Heptanol | Forms the core structure and the alkyl chain of the target molecule. | tandfonline.com, tandfonline.com |

| Solvent | Anhydrous Benzene or Dichloromethane | Provides a medium for the reaction while preventing hydrolysis of the chloroformate. | , tandfonline.com |

| Catalyst/Base | Pyridine | Neutralizes HCl byproduct and catalyzes the reaction. | |

| Temperature | 0°C to Room Temperature | Mild conditions prevent thermal degradation and side reactions. | |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture. | |

| Reaction Time | ~24 hours | Ensures the reaction proceeds to completion. | |

| Purification | Silica (B1680970) Gel Column Chromatography | Separates the desired product from unreacted starting materials and byproducts. | , tandfonline.com |

Influence of Synthetic Route on Molecular Purity and Isomeric Specificity

The chosen synthetic pathway directly impacts the purity of the final cholesteryl n-heptyl carbonate product. The primary potential byproduct in the reaction between cholesteryl chloroformate and an alcohol is dicholesteryl carbonate. This impurity arises from the reaction of a second molecule of cholesterol (or cholesteryl chloroformate with trace water) with the intermediate or product. Its formation can be minimized by carefully controlling the stoichiometry, particularly by using a slight excess of the alcohol and ensuring the slow addition of reactants.

Purification is critical to achieving the high purity required for predictable liquid crystal phase transitions. Thin-layer chromatography (TLC) is used to monitor the reaction progress and assess the purity of the crude product. The most effective method for purification is silica gel column chromatography, using a solvent system such as a hexane/ethyl acetate (B1210297) or benzene/hexane mixture to separate the desired cholesteryl n-heptyl carbonate from unreacted 1-heptanol and the dicholesteryl carbonate byproduct. tandfonline.com

Critically, the synthetic methods employed are mild enough to preserve the isomeric and stereochemical integrity of the original cholesterol molecule. The complex stereocenter arrangement in the steroidal backbone is essential for the molecule's chirality, which in turn is the origin of the helical twisting structure of the cholesteric (chiral nematic) liquid crystal phase. wikipedia.org The reaction at the C3 hydroxyl group does not affect the stereocenters within the fused ring system.

Derivatization Strategies for Modulating Mesomorphic Behavior

The mesomorphic (liquid crystal) properties of cholesteryl n-heptyl carbonate, such as its phase transition temperatures and the pitch of the cholesteric helix, can be precisely tuned through chemical modification. These derivatization strategies aim to alter the molecular geometry, polarity, and intermolecular interactions that govern the formation of liquid crystal phases.

Altering the carbonate linkage is a potential strategy to modify the electronic character and conformational flexibility of the molecule. While specific examples for cholesteryl n-heptyl carbonate are scarce, analogous modifications in related cholesterol derivatives provide insight. For instance, the synthesis of cholesteryl S-alkyl thiocarbonates, where an oxygen atom in the carbonate group is replaced by sulfur, has been explored. tandfonline.com This substitution alters the bond angles, polarity, and intermolecular interactions, thereby influencing the stability and temperature range of the resulting mesophases. Another example is the synthesis of sodium cholesteryl carbonate, which introduces an ionic character to the molecule, drastically changing its self-assembly properties. cambridge.org

A powerful strategy for creating dynamic, stimuli-responsive liquid crystals is the appendage of photoresponsive units, most notably azobenzene (B91143) derivatives. rsc.orgrsc.org These moieties can be attached to a cholesterol core, sometimes through a carbonate linkage, to create a molecule whose shape can be controlled by light. nih.gov

The azobenzene group can undergo a reversible trans-cis isomerization upon irradiation with UV light. tandfonline.com The elongated, relatively flat trans isomer fits well within the ordered structure of a liquid crystal phase. Upon UV irradiation (e.g., at 355-365 nm), it converts to the bent, bulkier cis isomer. nih.govtandfonline.com This change in molecular shape disrupts the delicate molecular packing, which can trigger a phase transition (e.g., from a cholesteric to an isotropic phase) or significantly alter the helical pitch of the cholesteric phase, resulting in a color change. rsc.orgtandfonline.com This process is often reversible, with the cis isomer reverting to the more stable trans form upon irradiation with visible light or via thermal relaxation. rsc.org

Table 2: Examples of Photoresponsive Cholesterol-Azobenzene Derivatives

| Compound Structure | Linkage Type | Stimulus | Observed Effect | Source |

| Azobenzene with terminal cholesterol carbonate | Oxyethylene spacer and carbonate linkage | UV/Visible Light | Reversible modification of the N* and SmC* liquid crystal phases. | rsc.org |

| Azobenzene linked to cholesterol | Ester linkage | UV Light (355 nm) | Isomerization leads to a large shift in the reflectance band and visual color change in mixtures. | tandfonline.com |

| Azobenzene-cholesterol dimesogen | Carbonate and ether linkages | UV/Visible Light | Reversible photoresponsive properties in the liquid crystalline state. | rsc.org |

Integrating cholesteryl moieties into polymer structures is a versatile method for creating advanced materials with tunable thermal and optical properties. mdpi.com Cholesteryl n-heptyl carbonate or similar derivatives can be incorporated into polymers either as pendant side-chains or as end-caps. mdpi.comresearchgate.net Two primary synthetic approaches are employed:

Polymerization of a Cholesterol-Containing Monomer: This involves first synthesizing a monomer that contains the cholesteryl group and a polymerizable functional group (e.g., an acrylate, methacrylate, or a cyclic carbonate). mdpi.comnih.gov For example, a cholesterol-functionalized cyclic carbonate can be synthesized and then polymerized via ring-opening polymerization to yield a polycarbonate with pendant cholesteryl groups. nih.govrsc.org This approach allows for the creation of homopolymers or copolymers with a high density of cholesteric side-chains. mdpi.com

Post-Polymerization Modification: In this method, a pre-existing polymer with reactive functional groups (e.g., hydroxyl or amine groups) is reacted with a cholesterol derivative. mdpi.com For instance, a polymer with hydroxyl end-groups can be reacted with cholesteryl chloroformate in an esterification reaction to yield a polymer end-capped with a cholesterol group. mdpi.com

The incorporation of cholesteryl units into a polymer backbone can induce or stabilize liquid crystalline phases (smectic, nematic, or cholesteric). mdpi.com By copolymerizing cholesterol-containing monomers with other monomers, such as non-mesogenic or photochromic groups, the phase behavior, clearing temperature, and glass transition temperature of the resulting material can be systematically engineered. mdpi.com

Mesomorphic Behavior and Liquid Crystalline Phase Transitions of Cholesteryl N Heptyl Carbonate Systems

Identification and Characterization of Liquid Crystalline Phases

The phase behavior of cholesteryl n-heptyl carbonate has been primarily investigated through optical microscopy and differential scanning calorimetry (DSC). These studies have revealed a rich polymorphism, characteristic of many cholesterol derivatives.

Cholesteric (Chiral Nematic, N*) Mesophases

Cholesteryl n-heptyl carbonate is well-documented to form a cholesteric (N*) mesophase. tandfonline.comscispace.com This phase is characterized by a helical arrangement of the constituent molecules, leading to unique optical properties such as selective reflection of light. The visible spectrum has been observed for cholesteryl n-heptyl carbonate, indicating that the pitch of the cholesteric helix lies within the wavelength range of visible light. tandfonline.com The cholesteric phase is a hallmark of this homologous series, with cholesteric colors of the platelet type being a noted feature. tandfonline.com

Smectic A (SmA) and Smectic C* (SmC*) Mesophases

While smectic phases are common in other cholesteryl derivatives, specific evidence for the existence of Smectic A (SmA) or chiral Smectic C (SmC*) phases in pure cholesteryl n-heptyl carbonate is not prominently reported in the available literature. However, studies on the broader homologous series of cholesteryl n-alkyl carbonates indicate that a monotropic smectic mesophase is observed for members with longer alkyl chains, specifically from cholesteryl octyl carbonate onwards. tandfonline.comscispace.com This suggests that the tendency to form smectic phases increases with the length of the alkyl chain, and for cholesteryl n-heptyl carbonate, the cholesteric phase is the more dominant and readily observed mesophase. Further detailed structural studies, such as X-ray diffraction, would be necessary to definitively rule out the presence of any transient or monotropic smectic phases.

Twist Grain Boundary (TGB) Phases

Twist Grain Boundary (TGB) phases are complex, frustrated phases that can occur in highly chiral liquid crystals at the transition between the cholesteric and smectic A phases. wiley-vch.dearxiv.orgcore.ac.ukresearchgate.net These phases are characterized by a structure where the smectic layers are broken into blocks that are twisted with respect to each other, separated by grain boundaries of screw dislocations. While TGB phases are a significant area of research in liquid crystals, there is no direct experimental evidence in the reviewed literature confirming the existence of a TGB phase in cholesteryl n-heptyl carbonate. The absence of a clearly identified Smectic A phase in this compound makes the presence of a TGB phase less likely, as it typically appears at the N*-SmA transition.

Blue Phases (BP-I, BP-II, BP-III)

An interesting feature observed in the phase behavior of cholesteryl n-heptyl carbonate is the appearance of a "blue phase" at the transition between the cholesteric phase and the isotropic liquid. scribd.com Blue phases are highly chiral, optically isotropic liquid crystal phases that exist over a very narrow temperature range. They are characterized by a three-dimensional cubic lattice of defects within the cholesteric structure. While the observation of a blue phase in cholesteryl n-heptyl carbonate is noted, a detailed characterization into the specific types of blue phases (BP-I, BP-II, or BP-III) for this particular compound is not available in the cited literature. Such characterization would require more specialized optical and structural analysis techniques.

Investigation of Phase Transition Thermodynamics

The thermodynamic parameters associated with the phase transitions of a liquid crystal provide crucial insights into the molecular ordering and energetics of the different mesophases. Differential scanning calorimetry (DSC) is the primary technique used for these investigations.

Molecular Structure-Mesophase Relationship Studies

The specific liquid crystalline phases (mesophases) that a compound like cholesteryl n-heptyl carbonate exhibits, and the temperature ranges at which they are stable, are intrinsically linked to its molecular architecture. soton.ac.uk Key structural elements include the length of the n-heptyl alkyl chain, the rigid steroidal core, and the spacing between molecules. rsc.orgsymeres.com

Impact of Alkyl Chain Length on Mesophase Stability and Range

The length of the flexible alkyl chain attached to the carbonate group is a determining factor in the mesomorphic properties of the homologous series of cholesteryl n-alkyl carbonates. researchgate.netnih.gov As the alkyl chain length increases, there are systematic changes in the transition temperatures and the stability of the mesophases.

Table 1: Effect of Alkyl Chain Length on Mesophase Properties in a Representative Homologous Series

| Compound Feature | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Clearing Temperature | Generally decreases | Increased flexibility disrupts long-range orientational order. researchgate.net |

| Mesophase Range | Can increase or decrease | Depends on the relative changes in melting and clearing points. nih.gov |

| Phase Type | Promotes smectic phases over nematic/cholesteric phases | Longer chains favor layered packing arrangements. researchgate.net |

| Molecular Packing | Can become less efficient, affecting transition temperatures | Longer, more flexible chains can disrupt the close packing of rigid cores. soton.ac.uk |

Role of Steroidal Skeleton Conformation in Mesogen Packing

The rigid, bulky, and inherently chiral nature of the cholesterol skeleton is the primary reason for the formation of liquid crystalline phases in these compounds. nih.gov This tetracyclic structure, composed of four fused rings (A, B, C, and D), is largely planar and provides the necessary structural anisotropy (rod-like shape) for mesophase formation. symeres.comwikipedia.org

Influence of Intermolecular Spacing on Anisotropic Order

The degree of order in a liquid crystal phase is highly dependent on how closely the molecules can pack together, which is defined by intermolecular spacing. ulisboa.pt In the cholesteric phase of cholesteryl n-heptyl carbonate, molecules exhibit long-range orientational order but lack long-range positional order. mdpi.com

X-ray diffraction (XRD) studies on related cholesteryl esters and carbonates are used to determine the average distance between molecules. rsc.org In smectic phases, which are more ordered than cholesteric phases, a sharp diffraction peak indicates a well-defined layer spacing. rsc.org For cholesteric phases, broader diffraction peaks correspond to the average distance between parallel-aligned molecules. This intermolecular distance, typically on the order of nanometers, is influenced by the protruding alkyl chain and the width of the steroidal core. ulisboa.pt A greater degree of antiparallel pairing or association between molecules can lead to changes in the average intermolecular spacing and affect the bulk properties of the mesophase. researchgate.net The stability of the anisotropic order is a balance between the attractive forces that favor parallel alignment and the thermal energy that promotes disorder. arxiv.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cholesteryl n-heptyl carbonate |

| Cholesteryl myristate |

| Cholesteryl oleate |

| Cholesteryl oleyl carbonate |

| Cholesteryl nonanoate (B1231133) |

Intermolecular Interactions and Supramolecular Organization in Cholesteryl N Heptyl Carbonate Systems

Analysis of Intermolecular Forces and Their Role in Mesophase Formation

The formation of liquid crystal mesophases in cholesteryl n-heptyl carbonate is a direct consequence of a delicate balance of intermolecular forces. These forces dictate the orientation and packing of the molecules, leading to the characteristic properties of its liquid crystalline states.

Van der Waals Interactions and Chain Packing Efficiency

Van der Waals forces, although weak individually, are collectively significant in the molecular organization of cholesteryl n-heptyl carbonate. researchgate.net These interactions arise between the bulky, rigid steroidal core and the flexible n-heptyl carbonate chains of adjacent molecules. researchgate.netscilit.com The efficiency of chain packing plays a crucial role in the stability and type of mesophase formed.

Hydrogen Bonding and Dipole-Dipole Interactions

The carbonate group (-O-CO-O-) in cholesteryl n-heptyl carbonate introduces significant polarity into the molecule, leading to strong dipole-dipole interactions. libretexts.org The carbonyl oxygen and the ester oxygens create a permanent dipole moment, which is a key factor in the intermolecular attraction and alignment of the molecules. researchgate.netsavemyexams.com These dipole-dipole forces contribute to a more ordered arrangement compared to nonpolar compounds, favoring the formation of mesophases. savemyexams.com In the liquid crystal state, molecules tend to align so that the partially negative end of one molecule is attracted to the partially positive end of another. libretexts.orgsavemyexams.com

Furthermore, the oxygen atoms in the carbonate group can act as hydrogen bond acceptors. oup.com While cholesteryl n-heptyl carbonate itself does not have hydrogen bond donors, in mixtures with other compounds or in the presence of protic impurities, it can participate in hydrogen bonding. researchgate.net These specific, directional interactions can further stabilize the supramolecular structures.

Charge-Transfer Complex Formation in Mixtures

When cholesteryl n-heptyl carbonate is mixed with certain electron-donating or electron-accepting compounds, charge-transfer (CT) complexes can form. researchgate.net A CT complex is a supramolecular assembly where a partial or integer electron transfer occurs from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. osti.gov This phenomenon is well-documented in mixtures of other cholesterol esters, such as cholesteryl oleyl carbonate, with compounds like cyanobiphenyls. tandfonline.comtandfonline.com

The formation of these complexes can induce or stabilize mesophases that are not present in the pure components, a phenomenon known as an "induced smectic phase" or "enhanced smectic phase". tandfonline.comtandfonline.com The mechanism often involves specific interactions that promote a particular molecular arrangement, such as intercalated structures. While specific studies on charge-transfer complexes involving cholesteryl n-heptyl carbonate are not prevalent, the principles observed in chemically similar systems suggest its potential to form such complexes in appropriate mixtures, thereby modifying its phase behavior. tandfonline.comrsc.org

Self-Assembly Mechanisms and Hierarchical Structures

The interplay of the intermolecular forces described above drives the spontaneous self-assembly of cholesteryl n-heptyl carbonate into well-defined, hierarchical supramolecular structures. These structures are responsible for the unique optical and physical properties of its liquid crystal phases.

Formation of Layered Structures in Smectic Phases

Smectic phases are characterized by a layered arrangement of molecules, exhibiting positional order in one dimension and liquid-like disorder within the layers. mdpi.comtcichemicals.com In the homologous series of cholesteryl n-alkyl carbonates, monotropic smectic mesophases are observed for derivatives with longer alkyl chains, typically starting from cholesteryl octyl carbonate. tandfonline.comscispace.com Cholesteryl heptyl carbonate itself is noted primarily for its cholesteric phase. tandfonline.com

The tendency to form smectic layers increases with the length of the n-alkyl chain. Longer chains enhance the van der Waals interactions and promote a more organized, layered packing of the molecules. tandfonline.com In these structures, the rigid cholesterol cores form a sublayer, while the flexible alkyl chains and cholesterol tails form an interdigitated or non-interdigitated region between the layers. iucr.org The transition from a cholesteric to a smectic phase upon cooling involves the condensation of molecules into these layers, a process that is incompatible with the helical twist of the cholesteric phase, leading to an unwinding of the helix as the smectic phase is approached. mdpi.com

Helical Superstructures in Cholesteric Phases

The most prominent mesophase for cholesteryl n-heptyl carbonate is the cholesteric (or chiral nematic, N*) phase. tandfonline.comtcichemicals.com This phase is distinguished by a helical superstructure that arises from the inherent chirality of the cholesterol molecule. mdpi.com Within this structure, molecules are locally aligned along a common direction, known as the director. However, this director rotates progressively from one layer to the next, tracing out a helix in space.

The helical arrangement is a direct consequence of the chiral intermolecular interactions. The shape of the cholesterol derivative prevents a simple parallel alignment, inducing a slight twist between adjacent molecules. This microscopic twist propagates through the medium to form a macroscopic helix with a characteristic pitch, which is the distance over which the director completes a full 360° rotation. mdpi.com Cholesteryl n-heptyl carbonate is reported to exhibit visible cholesteric colors, which arise from the selective Bragg reflection of light by the periodic helical structure. tandfonline.com The pitch of the helix, and thus the color of the reflected light, is typically sensitive to temperature. mdpi.com

Aggregate Formation in Solution and Condensed States

The molecular architecture of cholesteryl n-heptyl carbonate, featuring a rigid, bulky steroidal core and a flexible n-heptyl carbonate tail, is the primary driver of its self-assembly into ordered aggregates. In both solution and condensed states, these molecules organize to minimize unfavorable interactions and maximize packing efficiency, a behavior characteristic of many liquid crystal-forming compounds. uzh.chwhiterose.ac.uk The segregation of the rigid steroidal parts from the more mobile alkyl chains is a key factor in the formation of supramolecular structures. whiterose.ac.uk

In condensed states, cholesteryl n-heptyl carbonate exhibits thermotropic liquid crystallinity, where aggregates form distinct mesophases upon changes in temperature. researchgate.net The primary mode of aggregation is the formation of layered structures. The intermolecular interactions, including van der Waals forces between the steroid rings and the alkyl tails, dictate the specific arrangement. researchgate.net In solution, particularly in non-ideal solvents, molecules of cholesteryl n-heptyl carbonate can form aggregates such as micelles or more complex assemblies to shield the hydrophobic portions from the solvent. acs.orgnih.gov The tendency to form aggregates is a hallmark of low molecular weight gelators and liquid crystals, which self-assemble into three-dimensional networks or ordered fluids. odu.edu The formation of these aggregates is not static and can be influenced by concentration, solvent properties, and external stimuli. researchgate.netacs.org

Modulation of Supramolecular Assembly by External Stimuli

The ordered yet fluid nature of the aggregates formed by cholesteryl n-heptyl carbonate allows their supramolecular structure to be modulated by external inputs such as temperature, light, and mechanical forces.

Temperature-Induced Structural Reorganization

Cholesteryl n-heptyl carbonate, like other cholesteryl n-alkyl carbonates, is a thermotropic liquid crystal, meaning its molecular organization is highly sensitive to temperature. oaepublish.com As temperature increases, it undergoes a series of phase transitions from a more ordered state to a less ordered one. Typically, this involves transitions from a crystalline solid to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid. researchgate.net Each phase is characterized by a different degree of molecular order. The smectic phase has a layered structure, the cholesteric phase has directional order with a helical twist, and the isotropic phase is a disordered liquid. oaepublish.com

Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpy changes associated with these transitions. While specific DSC data for cholesteryl n-heptyl carbonate is not widely published, data for related cholesteryl carbonates illustrate this typical behavior. For instance, cholesteryl oleyl carbonate (COC) and sodium cholesteryl carbonate (SCC) show distinct endothermic peaks corresponding to their phase transitions. cambridge.org In the homologous series of cholesteryl n-alkyl carbonates, shorter-chain variants like the heptyl carbonate tend to have different transition temperatures and phase stability ranges compared to longer-chain analogues like cholesteryl oleyl carbonate.

Table 1: Phase Transition Temperatures and Enthalpies for Related Cholesteryl Carbonates

| Compound | Transition | Temperature (°C) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Cholesteryl Oleyl Carbonate (COC) | Smectic → Cholesteric | ~20 | Not Specified | Not Specified |

| Cholesteric → Isotropic | ~35 | Not Specified | Not Specified | |

| Sodium Cholesteryl Carbonate (SCC) | Liquid Crystal → Isotropic | 142.8 | 4.55 kcal/mol | 10.16 cal/mol·K |

This table presents data for related compounds to illustrate the principle of temperature-induced phase transitions in cholesteryl carbonates. cambridge.org

Light-Controlled Molecular Rearrangement in Photoresponsive Systems

The supramolecular assembly of cholesteryl n-heptyl carbonate can be controlled by light when it is part of a photoresponsive system. This is typically achieved by doping the cholesteric liquid crystal with a photochromic molecule, such as an azobenzene (B91143) derivative. mdpi.comcore.ac.ukresearchgate.net Azobenzene molecules can exist in two isomeric forms: a stable, elongated trans form and a bent cis form. mdpi.com

The process of light-controlled rearrangement unfolds as follows:

Initial State : In the dark or under visible light, the azobenzene dopant is in its stable trans state. Its linear shape is compatible with the ordered, helical structure of the host cholesteric liquid crystal, such as cholesteryl n-heptyl carbonate. The system reflects a specific color determined by the helical pitch. researchgate.net

Photoisomerization : Upon irradiation with UV light (e.g., ~365 nm), the azobenzene molecules absorb photons and undergo isomerization to the bent cis form. mdpi.comresearchgate.net

Structural Disruption : The bent cis isomers act as impurities that disrupt the long-range order of the cholesteric phase. This molecular-level geometric change alters the helical pitch of the liquid crystal superstructure. researchgate.netresearchgate.net

Macroscopic Change : The change in the helical pitch results in a shift of the selective reflection wavelength, leading to a visible color change in the material. researchgate.net If the disruption is significant enough, it can even induce a phase transition from the cholesteric phase to an isotropic liquid.

Reversibility : The process is often reversible. The cis form can revert to the trans form either thermally over time or by irradiation with visible light, restoring the original cholesteric structure and color. mdpi.comcore.ac.uk

This mechanism allows for the dynamic and reversible tuning of the optical properties of cholesteryl n-heptyl carbonate-based systems using light as a remote, non-invasive trigger. researchgate.net

Table 2: Characteristics of Common Photochromic Molecules Used in Liquid Crystal Systems

| Photochromic Group | Isomerization Trigger | Reversion Trigger | Key Structural Change |

| Azobenzene | UV Light (~365 nm) | Visible Light or Heat | trans (linear) ↔ cis (bent) |

| Spiropyran | UV Light | Visible Light or Heat | Spiro (non-planar) ↔ Merocyanine (planar, polar) |

Shear-Induced Alignment and Self-Organization

The application of mechanical shear is another external stimulus that can modulate the supramolecular organization of cholesteryl n-heptyl carbonate. As a liquid crystal, its rod-like molecules can be aligned by flow. When a shear force is applied to a cholesteric liquid crystal, it can induce significant structural changes.

In a bulk cholesteric phase, the material often consists of multiple domains, with the helical axis of the molecules oriented differently in each domain. Under shear, these domains can be reoriented, and the helical superstructure itself can be distorted or even unwound. researchgate.net At a sufficient shear rate, the helical axes tend to align along the flow direction, or the helix may be completely unwound to form an aligned nematic-like structure. This alignment results in a uniform orientation of the molecules over a large area, which dramatically changes the material's optical properties, transforming it from a light-scattering or colored state to a transparent one. This phenomenon is critical in the processing of liquid crystal materials for displays and optical films. Furthermore, in organogels formed by cholesterol derivatives, shear forces have been shown to reversibly modify the gel's structure. researchgate.net

Advanced Spectroscopic and Optical Characterization Studies of Cholesteryl N Heptyl Carbonate

Vibrational Spectroscopy for Probing Molecular Dynamics and Order

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for examining the molecular structure and dynamics of liquid crystals like cholesteryl n-heptyl carbonate. These methods probe the vibrational modes of molecules, which are sensitive to changes in conformation, intermolecular interactions, and phase transitions.

Infrared (IR) Spectroscopic Analysis of C-H Stretching Modes

Infrared (IR) spectroscopy is particularly useful for analyzing the behavior of specific functional groups within the cholesteryl n-heptyl carbonate molecule. The C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum, are sensitive indicators of the conformational order of the alkyl chains. nih.gov

In cholesteryl derivatives, the IR spectra show characteristic absorption bands corresponding to the various vibrational modes of the molecule. For instance, the spectrum of cholesterol itself displays a prominent hydroxyl stretch and a group of peaks between 2850-2935 cm⁻¹ corresponding to CH₂ and CH₃ asymmetric and symmetric stretching bands. researchgate.net For cholesteryl carbonates, the strong carbonyl (C=O) stretching vibration is a key feature, typically appearing around 1745 cm⁻¹. The carbonate group also gives rise to a characteristic C-O-C asymmetric stretching band. Saturated carbonates, like cholesteryl n-heptyl carbonate, generally show a C=O stretch around 1740±10 cm⁻¹ and an O-C-O stretching peak in the range of 1280 to 1240 cm⁻¹. spectroscopyonline.com

Changes in the position and shape of the C-H stretching bands can be correlated with the degree of ordering within the liquid crystalline phases. As the system transitions from a more disordered state (isotropic liquid) to a more ordered state (cholesteric or smectic phase), the conformational freedom of the n-heptyl chain is reduced. This increased ordering is reflected in the IR spectrum, providing insights into the molecular packing and dynamics.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Saturated Carbonates |

| C=O Stretch | 1740 ± 10 |

| O-C-O Stretch | 1280 - 1240 |

| C-H Stretches (CH₂, CH₃) | 2850 - 2962 |

This table presents typical IR absorption ranges for functional groups relevant to cholesteryl n-heptyl carbonate. nih.govspectroscopyonline.com

Raman Spectroscopic Investigations of Intermolecular Vibrations

In the study of cholesterol and its derivatives, Raman spectroscopy has been used to identify numerous peaks associated with the complex vibrational modes of the molecule. researchgate.netnih.gov For instance, the Raman spectrum of cholesterol shows intense bands at various wavenumbers, including 701 cm⁻¹, which is a characteristic peak. researchgate.net The analysis of these peaks, often aided by computational methods like density functional theory, allows for a detailed understanding of the conformational structure, including that of the alkyl side chain. researchgate.netnih.gov

For cholesteryl n-heptyl carbonate, Raman studies would focus on changes in the vibrational modes of the cholesteryl ring system and the n-heptyl chain upon phase transitions. The intermolecular vibrations, which are sensitive to the packing and ordering of the molecules, can be observed in the low-frequency region of the Raman spectrum. These studies help to characterize the cohesiveness and homogeneity of the different liquid crystal phases. rsc.org

| Compound | Notable Raman Peaks (cm⁻¹) |

| Cholesterol | 426, 546, 605, 701, 741, 1128, 1440, 1462, 1670 |

| Cholesteryl Oleyl Carbonate | Characteristic peaks related to the carbonate and oleyl groups |

This table shows prominent Raman peaks for cholesterol and indicates that related compounds like cholesteryl oleyl carbonate also have characteristic spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Motion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about molecular structure, dynamics, and phase behavior in liquid crystals.

Solid-State NMR for Mesophase Structure and Dynamics

Solid-state NMR, particularly with magic-angle spinning (MAS), is instrumental in studying the structure and dynamics of molecules in their condensed phases, such as the liquid crystalline mesophases of cholesteryl n-heptyl carbonate. nih.govpreprints.org This technique can distinguish between different crystalline and liquid-crystalline phases based on the chemical shifts and line shapes of the NMR signals. nih.gov

For cholesterol and its esters, ¹³C MAS NMR provides highly distinctive spectra for different crystalline structures. nih.gov It can also detect the presence of solubilized cholesterol within a lipid matrix and characterize the molecular mobility in various phases. nih.gov For example, the chemical shift of the carbonyl carbonate in sodium cholesteryl carbonate appears at 155.5 ppm in the ¹³C NMR spectrum. cambridge.org In studies of homologous series, NMR can reveal how molecular motion is affected by the length of the alkyl chain. For instance, longer rotational correlation times observed in some cholesteryl carbonates compared to esters indicate slower molecular motion near phase transitions.

By analyzing the NMR spectra of cholesteryl n-heptyl carbonate at different temperatures, researchers can monitor changes in molecular orientation and mobility associated with the transitions between the solid, cholesteric, and isotropic liquid phases. This provides a microscopic view of the ordering and dynamics within each mesophase.

Optical Microscopy and Texture Analysis

Optical microscopy techniques are fundamental for the identification and characterization of liquid crystal mesophases.

Polarizing Optical Microscopy (POM) for Mesophase Identification

Polarizing Optical Microscopy (POM) is the primary and most direct method for identifying the various mesophases exhibited by liquid crystalline materials like cholesteryl n-heptyl carbonate. researchgate.nettib.eu When a liquid crystal sample is placed between crossed polarizers, it produces characteristic optical textures that act as fingerprints for different mesophases (e.g., nematic, cholesteric, smectic). researchgate.net

For the homologous series of cholesteryl n-alkyl carbonates, POM is used to observe the transitions between phases upon heating and cooling. Cholesteryl n-heptyl carbonate, upon melting, forms a cholesteric mesophase which exhibits a brilliant green-blue color that changes with temperature. Specifically, on heating, it shows a dark blue melt at 79°C, which turns to a vibrant green-blue at 84°C before clearing to an isotropic liquid at 85°C. Upon cooling, the green-blue color reappears at 81°C and shifts to dark blue at 75°C. These color changes are a hallmark of the cholesteric phase, arising from the selective reflection of light by the helical molecular arrangement. The textures observed, such as the focal conic or fan-like textures for smectic phases and the planar or fingerprint textures for cholesteric phases, allow for unambiguous mesophase identification. researchgate.netresearchgate.net

| Compound | Transition | Observed Colors/Textures | Temperature (°C) |

| Cholesteryl n-heptyl carbonate | Heating | Dark blue melt | 79 |

| Brilliant green-blue | 84 | ||

| Clearing point | Isotropic liquid | 85 | |

| Cooling | Green-blue appears | 81 | |

| Changes to dark blue | 75 | ||

| Solidification | Solid | 81 |

This table summarizes the thermochromic behavior of cholesteryl n-heptyl carbonate as observed by polarizing optical microscopy.

Observation of Birefringence and Optical Anisotropy

Cholesteric liquid crystals, a class to which cholesteryl n-heptyl carbonate belongs, are fundamentally composed of anisotropic molecules. This molecular structure, characterized by a lack of spherical symmetry, results in orientational order and gives rise to directionally dependent optical properties. wikipedia.org A primary manifestation of this is birefringence, or the double refraction of light, a defining characteristic of optically anisotropic materials. wikipedia.orgresearchgate.net When light enters an anisotropic medium along an axis other than the optic axis, it is resolved into two linearly polarized components that travel at different velocities. researchgate.net

The degree of this optical anisotropy (Δα) at the molecular level is quantified by the difference in molecular polarizabilities along axes parallel and perpendicular to the long axis of the molecule. Research conducted on homologous series of cholesteryl esters has demonstrated that the value of Δα can range significantly, for example, between 3.9 and 6.5 x 10⁻²⁴ cm³, depending on the specific molecule. tandfonline.comtandfonline.com These studies reveal that the alkyl chain contributes substantially to the total optical anisotropy, often as much as the rigid cholesterol core. tandfonline.comtandfonline.com Furthermore, the local orientational order within the cholesteric phase often displays an "even-odd" effect, where the order parameter alternates as the number of carbons in the alkyl chain increases. tandfonline.comtandfonline.com While specific quantitative data for the birefringence of cholesteryl n-heptyl carbonate is not prominently available, the established principles for related cholesteryl esters indicate it will exhibit significant optical anisotropy stemming from its molecular structure, including the n-heptyl carbonate chain. tandfonline.comias.ac.in It is also important to note that any residual linear orientation within a cholesteric film can create artifacts during optical measurements, underscoring the necessity of careful sample preparation for accurate characterization. cdnsciencepub.com

X-ray Scattering Techniques for Mesophase Structure Determination

Small-Angle X-ray Scattering (SAXS) for Layer Periodicity

Small-Angle X-ray Scattering (SAXS) is an indispensable technique for elucidating the long-range periodic structures that define many liquid crystal phases, particularly the layered arrangements of smectic mesophases. pnas.orgresearchgate.net For compounds like cholesteryl n-heptyl carbonate that can form such layered structures, SAXS analysis reveals distinct Bragg reflection peaks at low scattering angles. pnas.orgcambridge.org The angular positions of these peaks are directly correlated with the repeating distance of the layers, known as the layer periodicity or d-spacing.

For example, SAXS studies on self-assembling materials like cholesteryl oligo(L-lactic acid) have successfully identified lamellar structures, determining layer spacings that ranged from 58 Å to 99 Å, which were correlated with bilayer formations of the oligomers. pnas.org In a different system, the sodium salt of cholesteryl carbonate showed a strong Bragg peak confirming its layered liquid crystalline nature. cambridge.org It is a general observation that while nematic and cholesteric phases produce only weak and diffuse scattering in the SAXS regime, the appearance of strong, sharp peaks is a definitive signature of a well-ordered, regularly layered smectic structure, which would be anticipated for cholesteryl n-heptyl carbonate in a smectic phase. researchgate.net

Table 1: Representative Layer Spacings in Cholesterol Derivatives Determined by SAXS

| Compound | Layer Spacing (d) | Reference |

|---|---|---|

| Cholesteryl-(L-lactic acid)₁₀ | 58 Å | pnas.org |

| Cholesteryl-(L-lactic acid)₂₄ | 88 Å | pnas.org |

| Cholesteryl-(L-lactic acid)₃₇ | 99 Å | pnas.org |

| Cholesteryl Myristate | 51.1 Å | cambridge.org |

Wide-Angle X-ray Scattering (WAXS) for Molecular Packing

Complementing SAXS, Wide-Angle X-ray Scattering (WAXS) investigates the short-range order within a material. This technique provides critical information on molecular-level arrangements, such as the packing of molecules within the smectic layers or the average intermolecular distances in the cholesteric phase. mdpi.com WAXS is particularly effective at distinguishing between the more ordered, crystalline-like (gel) packing and the more disordered, fluid-like (liquid-crystalline) arrangements of molecular chains. mdpi.com

In research on lipid bilayers, WAXS has been employed to detail how the inclusion of cholesterol affects the packing of lipid acyl chains. The presence of cholesterol molecules can disrupt the uniform packing of the lipids, which manifests as distinct changes in the WAXS diffraction pattern, such as the emergence of new peaks or shoulders that signify a change in the local molecular arrangement. mdpi.com For instance, in a system composed of DMPC-β-aescin bicelles, the addition of cholesterol was shown to promote a more ordered orthorhombic packing of the lipid chains. mdpi.com Analogously, WAXS analysis of cholesteryl n-heptyl carbonate would be crucial for characterizing the packing of its heptyl chains and steroid core in different phases, yielding insights into the local molecular order and phase structure.

Selective Reflection Spectroscopy of Cholesteric Phases

Bragg Reflection of Light (BRL) Analysis

The cholesteric (or chiral nematic) phase, which is frequently exhibited by cholesterol derivatives such as cholesteryl n-heptyl carbonate, is defined by a unique helical superstructure. wikipedia.org This periodic rotation of the local molecular director creates a one-dimensional photonic crystal that interacts with light through a process known as selective Bragg reflection. tandfonline.comresearchgate.net When light travels along the axis of this helix, it is resolved into two circularly polarized components. aps.org The component with a handedness matching that of the cholesteric helix is reflected, while the component with the opposite handedness is transmitted through the material. aps.orgtandfonline.com

The central wavelength of this reflected light is determined by the Bragg condition. aip.org Spectroscopic analysis of the reflection yields a characteristic band, and its key features—center wavelength, bandwidth, and intensity—are determined through BRL analysis. tandfonline.comresearchgate.net This technique has been applied to mixtures containing cholesteryl oleyl carbonate to monitor the unwinding of the cholesteric helix upon cooling toward a smectic phase and to identify the optical signatures of transient blue phases. tandfonline.comresearchgate.net An early study of cholesteryl n-alkyl carbonates, which included the heptyl derivative, reported that these compounds display selective reflection of light, with the potential to span the visible spectrum.

Correlation of Reflection Band with Helical Pitch

A direct and fundamental relationship exists between the central wavelength (λ) of the Bragg-reflected light and the pitch (P) of the cholesteric helix. aip.org This correlation is expressed by the equation:

λ = n * P

Here, 'n' represents the average refractive index of the liquid crystal material. aps.orgaip.org This equation illustrates that any perturbation that alters the helical pitch will cause a corresponding shift in the wavelength of the reflected light, and thus the observed color.

The helical pitch is known to be highly sensitive to external factors, particularly temperature. aip.org This thermochromic behavior is a defining feature of many cholesteric liquid crystals. As temperature changes, the angle of twist between adjacent molecular planes is altered, modifying the pitch and shifting the reflection band. aip.org For example, investigations of cholesteryl oleyl carbonate mixtures show a red-shift (an increase in wavelength) of the reflection maximum upon cooling, which corresponds to an increase, or unwinding, of the helical pitch as the system approaches a smectic A phase. researchgate.net The reciprocal of the helical pitch (1/P) has also been shown to vary linearly with the concentration of additives in some cholesteric mixtures. tandfonline.com Therefore, selective reflection spectroscopy serves as a precise, non-invasive tool to determine the helical pitch of cholesteryl n-heptyl carbonate and to quantify its response to various stimuli.

In-Depth Dielectric Spectroscopy Analysis of Cholesteryl n-Heptyl Carbonate Remains Elusive

Despite extensive searches of scientific literature, detailed experimental data on the dielectric properties of cholesteryl n-heptyl carbonate is not publicly available. As a member of the homologous series of cholesteryl n-alkyl carbonates, it is often mentioned in studies of related compounds, such as cholesteryl oleyl carbonate (COC). However, specific research focusing solely on the dielectric spectroscopy of cholesteryl n-heptyl carbonate, including measurements of its dielectric constant, dielectric loss, and relaxation dynamics, appears to be absent from the reviewed literature.

Dielectric spectroscopy is a powerful technique for investigating the molecular reorientation and relaxation processes in liquid crystals. This method involves applying an oscillating electric field to a material and measuring its response over a range of frequencies. The resulting data, typically presented as the real and imaginary parts of the dielectric permittivity (dielectric constant and dielectric loss, respectively), provide insights into the rotational dynamics of molecules and their collective behavior in different phases.

In the context of liquid crystals like those in the cholesteryl n-alkyl carbonate series, dielectric spectroscopy can identify and characterize various relaxation modes. These modes are often associated with specific molecular motions, such as the rotation of the molecule around its long or short axis. The temperature and frequency dependence of these relaxation processes can reveal important information about the energy barriers (activation energies) for these motions and how they are influenced by the different liquid crystalline phases (e.g., cholesteric, smectic).

For instance, studies on the longer-chain analogue, cholesteryl oleyl carbonate, have utilized nonlinear dielectric spectroscopy to identify distinct relaxation processes. These include an orientational relaxation in the megahertz range, attributed to the molecular rotation around the long axis, and a chemical relaxation at higher frequencies related to intermolecular interactions. It is plausible that cholesteryl n-heptyl carbonate, with its shorter n-heptyl chain, would exhibit qualitatively similar relaxation behaviors, though the specific relaxation frequencies and activation energies would differ due to the variation in molecular structure and intermolecular forces. The shorter alkyl chain in cholesteryl n-heptyl carbonate would likely lead to different phase transition temperatures and potentially a less complex phase behavior compared to longer-chain counterparts.

Without dedicated experimental studies on cholesteryl n-heptyl carbonate, it is only possible to speculate on its specific dielectric properties based on the behavior of its analogues. To provide a comprehensive and scientifically accurate account as requested, including detailed data tables on its dielectric characteristics, further experimental research focusing specifically on cholesteryl n-heptyl carbonate is necessary.

Theoretical and Computational Investigations of Cholesteryl N Heptyl Carbonate Mesogens

Molecular Dynamics (MD) Simulations of Mesophase Formation and Stability

Molecular Dynamics (MD) simulations are a cornerstone of computational investigations into liquid crystal systems, offering a dynamic view of mesophase behavior. In the context of cholesteryl n-heptyl carbonate, MD simulations are employed to model the collective behavior of molecules and predict the emergence of ordered phases from an isotropic liquid state upon cooling.

These simulations treat each molecule as a collection of atoms interacting through a defined force field (e.g., CHARMM, OPLS). By solving Newton's equations of motion for every atom over time, MD tracks the trajectory, orientation, and position of each molecule. This allows for the observation of spontaneous self-assembly into the cholesteric and smectic phases characteristic of cholesteryl derivatives.

Key research findings from MD simulations on related cholesteryl systems, which are applicable to the n-heptyl carbonate derivative, include:

Phase Anisotropy Quantification: Parameters such as the orientational order parameter (S) and tilt angle are calculated to quantify the degree of alignment and molecular arrangement within a phase.

Alkyl Chain Dynamics: Simulations reveal the flexibility of the n-heptyl chain and the rigidity of the cholesterol backbone, demonstrating how these components influence molecular packing and phase stability.

Mesophase Range: In the homologous series of cholesteryl n-alkyl carbonates, MD simulations can corroborate experimental findings that shorter-chain carbonates, such as cholesteryl n-heptyl carbonate, exhibit a narrower smectic phase range compared to longer-chain counterparts like cholesteryl oleyl carbonate.

Transition Mechanisms: By simulating cooling or heating cycles, MD can model the dynamics of phase transitions, such as the cholesteric-to-smectic transition, providing insights into the molecular rearrangements that drive these changes.

Table 1: Key Parameters in MD Simulations of Cholesteryl Mesogens

Density Functional Theory (DFT) Calculations for Molecular Conformation and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For cholesteryl n-heptyl carbonate, DFT calculations are crucial for determining the molecule's most energetically favorable conformation and for quantifying the non-covalent interactions that govern self-assembly.

DFT studies on similar cholesteryl derivatives have shown that the energetically most favorable conformation is often a "hockey stick" geometry. researchgate.net This shape is dictated by the fusion of the rigid steroid ring system with the more flexible carbonate and alkyl chains. researchgate.net This specific conformation is considered optimal for the formation of highly ordered condensed phases. researchgate.net

Key applications of DFT for cholesteryl n-heptyl carbonate include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure of an isolated molecule.

Interaction Energy Analysis: Determining the strength of intermolecular forces, such as van der Waals and electrostatic interactions, between pairs or small clusters of molecules. This data is fundamental for understanding why molecules aggregate in a specific manner to form liquid crystal phases.

Vibrational Spectra Prediction: DFT can calculate theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computed molecular structure. For carbonate compounds, linear dependencies between vibrational modes and cation properties have been established using DFT. mdpi.com

Table 2: Hypothetical DFT-Calculated Interaction Energies for a Cholesteryl n-Heptyl Carbonate Dimer

Note: The table is illustrative, showing the types of energy contributions DFT can quantify. Actual values would require specific computation.

Self-Consistent Field Theory (SCFT) Applied to Cholesteryl Systems

Self-Consistent Field Theory (SCFT) is a powerful mean-field framework used to study the thermodynamics and phase behavior of complex fluid systems, including polymers and liquid crystals. arxiv.orgnumberanalytics.com While direct applications to cholesteryl n-heptyl carbonate are not widely documented, the theory provides a robust method for investigating such systems.

In SCFT, the complex web of interactions between all molecules is simplified by considering a single molecule interacting with an average, or "mean," field generated by all other molecules. numberanalytics.com The theory is "self-consistent" because this mean field is, in turn, dependent on the statistical distribution of the molecules, which requires an iterative computational solution until convergence is reached. arxiv.org

For cholesteryl systems, SCFT is particularly useful for:

Modeling Phase Behavior: SCFT can predict phase diagrams for mixtures, identifying regions of stability for different phases (e.g., gel, fluid, cholesteric). aip.org

Calculating Thermodynamic Properties: It allows for the calculation of free energy, which can be used to determine the most thermodynamically stable phase at a given temperature and pressure. aps.org

Investigating Interfacial Properties: The theory is well-suited to studying the structure of interfaces between different phases or domains.

Implementations of SCFT for lipid and cholesterol systems often treat the flexible alkyl chains using models like the rotational isomeric states (RIS) model, while the rigid cholesterol core can be handled differently. aip.org This approach allows for a detailed statistical mechanical description of chain ordering and its role in phase transitions. aip.org

Modeling of Phase Diagrams and Transition Phenomena

Computational modeling is instrumental in constructing phase diagrams and understanding the phenomena associated with phase transitions. For cholesteryl n-heptyl carbonate, these models can predict transition temperatures and the influence of molecular structure on phase stability.

The phase behavior of cholesteryl compounds is highly sensitive to the length and nature of the alkyl chain. Theoretical models can systematically investigate these relationships. For example, studies on mixtures of cholesteryl oleyl carbonate (COC) with cyanobiphenyls (like 5CB and E7) show that intermolecular interactions can lead to the formation of induced or enhanced smectic phases, significantly altering the phase diagram from that of the pure components. tandfonline.comresearchgate.net

Modeling approaches for phase diagrams often combine data from various sources:

Experimental Data: Differential Scanning Calorimetry (DSC) provides benchmark transition temperatures and enthalpies.

MD Simulations: Can predict transition temperatures by simulating heating/cooling runs and observing changes in order parameters.

Thermodynamic Models: Theories like Landau-de Gennes theory can be used to describe the free energy of different phases and predict transition points based on energy minimization.

Table 3: Illustrative Phase Transition Temperatures for Cholesteryl n-Alkyl Carbonates

Note: Data for cholesteryl n-heptyl carbonate is hypothetical, based on the established trend that shorter alkyl chains lead to narrower and higher-temperature mesophase ranges compared to long-chain analogues like COC.

Prediction of Structure-Property Relationships based on Computational Models

A primary goal of computational materials science is to establish clear, predictive relationships between a molecule's chemical structure and its physical properties. nih.gov For the homologous series of cholesteryl n-alkyl carbonates, computational models aim to predict how variations in the alkyl chain length affect mesomorphic behavior.

Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors—numerical values derived from the chemical structure—to create statistical models that predict properties of interest. mdpi.com For cholesteryl n-heptyl carbonate, key descriptors would include:

Alkyl chain length (n=7)

Molecular volume and surface area

Dipole moment

Molecular shape descriptors

The established relationships for cholesteryl n-alkyl carbonates, which computational models seek to quantify, are:

Mesophase Stability: Longer alkyl chains tend to enhance van der Waals interactions, leading to more stable and broader smectic phases. Therefore, the smectic phase of cholesteryl n-heptyl carbonate is expected to be less stable and exist over a narrower temperature range than that of carbonates with longer chains.

Transition Temperatures: Both the smectic-cholesteric and cholesteric-isotropic transition temperatures are dependent on chain length, often following a non-linear trend within a homologous series.

Helical Pitch: The length and flexibility of the alkyl chain can influence the twisting power in the cholesteric phase, thereby affecting the pitch and the wavelength of selectively reflected light.

Table 4: Predicted Structure-Property Relationships for Cholesteryl n-Alkyl Carbonates

Applications in Advanced Materials Science Excluding Clinical/biological

Cholesteric Liquid Crystals in Optoelectronic Devices (General Principles)

Cholesteric liquid crystals (CLCs) are a cornerstone in the development of advanced optoelectronic devices due to their anisotropic nature, meaning their optical properties are direction-dependent. wikipedia.org The helical structure of CLCs allows them to selectively reflect light of a specific wavelength and circular polarization. The pitch of the helix—the distance over which the molecular directors complete a 360° twist—determines the wavelength of the reflected light. greyhoundchrom.com

This fundamental principle is harnessed in various applications:

Reflective Displays: Unlike conventional backlit LCDs, displays using CLCs can be designed to reflect ambient light, making them highly energy-efficient. They can maintain a displayed image without continuous power, a property known as bistability.

Tunable Optical Filters: By altering the helical pitch, the wavelength of reflected light can be controlled. The pitch can be influenced by external stimuli such as electric fields, which allows for the creation of tunable filters, optical switches, and lasers.

Smart Windows: Polymer-dispersed liquid crystals (PDLCs), which can incorporate cholesteric materials, enable the fabrication of "smart windows" that can be switched from a transparent to a scattering state by applying a voltage. greyhoundchrom.com

While extensive research has been conducted on materials like cholesteryl oleyl carbonate for these devices, cholesterol n-heptyl carbonate, as a member of the cholesteryl n-alkyl carbonate series, is expected to exhibit analogous electro-optical behavior suitable for such applications. wikipedia.org

Integration into Thermochromic Systems for Temperature Sensing (Mechanism Focus)

The most well-documented application for cholesteryl n-heptyl carbonate is in thermochromic systems. greyhoundchrom.com The mechanism behind this property is intrinsically linked to the temperature sensitivity of the helical pitch of the cholesteric phase. wikipedia.org

As the temperature of a cholesteric liquid crystal changes, the degree of twist between successive layers of molecules is altered. wikipedia.org Generally, for cholesteric liquid crystals, an increase in temperature causes the helical pitch to decrease. According to the Bragg reflection condition for CLCs, a shorter pitch results in the reflection of shorter-wavelength light. Consequently, as the material heats up, its color will shift from red (longer wavelength) to blue and violet (shorter wavelengths). wikipedia.org When the material is heated beyond its clearing point, it transitions to an isotropic liquid phase and becomes colorless. greyhoundchrom.com

This compound has been identified as a component for use in thermochromic inks and coatings. greyhoundchrom.com These materials can be formulated to exhibit color changes across specific and predictable temperature ranges, making them highly effective as contact-free temperature sensors in various industrial and scientific applications. scribd.com The precise temperature range and color play can be fine-tuned by mixing this compound with other cholesteryl derivatives, such as cholesteryl nonanoate (B1231133) or cholesteryl benzoate, to create eutectic mixtures with tailored properties. wikipedia.org

| Alkyl Chain Length | Compound Name | Transition | Temperature (°C) | Reference |

|---|---|---|---|---|

| Hexyl (C6) | Cholesterol Hexyl Carbonate | Crystal → Cholesteric | ~74 | cambridge.org |

| Hexyl (C6) | Cholesterol Hexyl Carbonate | Cholesteric → Isotropic | ~113 | cambridge.org |

| Heptyl (C7) | This compound | Data not fully available in searches, but part of a studied homologous series. | N/A | scispace.comacs.org |

| Octyl (C8) | Cholesterol Octyl Carbonate | Monotropic smectic mesophase observed. | N/A | scispace.com |

| Oleyl | Cholesteryl Oleyl Carbonate (COC) | Crystal → Smectic | ~20 | polysciences.com |

| Oleyl | Cholesteryl Oleyl Carbonate (COC) | Smectic → Cholesteric | 18.3 | |

| Oleyl | Cholesteryl Oleyl Carbonate (COC) | Cholesteric → Isotropic | 37.5 - 40 | polysciences.com |

Chiral Induction in Nematic Systems

One of the key properties of chiral molecules like this compound is their ability to act as a chiral dopant. wikipedia.org When a small amount of a chiral compound is added to an achiral nematic liquid crystal host, it induces a helical twist in the nematic phase, transforming it into a cholesteric (or chiral nematic) phase. greyhoundchrom.com

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). A high HTP means that a small concentration of the dopant can induce a very tightly wound helix (a short pitch). This property is crucial for creating CLC mixtures with desired optical characteristics. The HTP is dependent on the molecular structure of the dopant and its interaction with the nematic host. aps.org

While specific HTP values for this compound are not widely reported, it is known that cholesteryl derivatives are effective chiral inducers. capes.gov.br The carbonate linkage and the heptyl chain influence its solubility and interaction with host materials like cyanobiphenyls, thereby determining the resulting helical pitch and its stability. nih.gov The ability to systematically tune the pitch by selecting a dopant from a homologous series like the cholesteryl n-alkyl carbonates is a powerful tool for materials design.

Fabrication of Photoresponsive Liquid Crystalline Materials

Photoresponsive materials are "smart" materials that change their properties upon exposure to light. Cholesteric liquid crystals can be made photoresponsive by incorporating photochromic molecules (dopants) that undergo a reversible change in shape or structure when irradiated with a specific wavelength of light. aps.org

A common strategy involves using azobenzene-based dopants, which can switch between their trans and cis isomers under UV and visible light. This isomerization alters the molecular geometry, which in turn disrupts the helical structure of the cholesteric host. aps.org This disruption can lead to a change in the helical pitch, causing a shift in the reflected color, or even a complete unwinding of the helix, leading to a cholesteric-to-nematic phase transition.

Cholesterol derivatives, including carbonates, can be functionalized with photochromic moieties to create single-component photoresponsive liquid crystals. aps.orgnih.gov Alternatively, this compound can serve as the chiral host matrix into which a photochromic guest molecule is dissolved. The inherent chirality of the carbonate provides the helical superstructure that is then manipulated by the light-induced changes of the guest molecule. This allows for the creation of materials for applications in optical data storage, light-controlled displays, and sensors. aps.org

Development of Self-Assembled Nanomaterials and Soft Matter Architectures

The molecular structure of this compound, with its rigid steroidal core and flexible alkyl chain, makes it an excellent candidate for use in self-assembly processes to create ordered nanomaterials. mdpi.comnih.gov Amphiphilic molecules containing cholesterol can self-assemble in solution to form a variety of structures, including micelles, vesicles, and nanofibers. nih.gov

The carbonate linkage in this compound plays a role in the intermolecular interactions that drive the formation of these supramolecular structures. nih.gov Research on related cholesterol-functionalized polymers and molecules has shown that these self-assembled architectures have potential applications as:

Templates for Nanomaterials: The helical superstructure of the cholesteric phase can be used as a template to organize nanoparticles or to synthesize helical polymer structures. wikipedia.org

Building Blocks for Soft Matter: Cholesterol-containing polymers can form gels and other soft materials where the cholesteric ordering imparts unique mechanical and optical properties. nih.gov

Functional Nanostructures: By functionalizing the cholesterol carbonate, it is possible to direct the assembly into specific morphologies like disk-like micelles or other complex nanostructures. nih.gov

While specific studies on the self-assembly of pure this compound are not prominent, its molecular architecture is fundamentally suited for these applications in soft matter and nanotechnology. mdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel Cholesteryl Carbonate Derivatives with Tailored Mesomorphic Properties

A primary research frontier is the synthesis of new molecules based on the cholesteryl carbonate framework to achieve precisely controlled liquid crystal behaviors. Cholesteryl n-heptyl carbonate is known to exhibit a cholesteric mesophase and displays colors upon supercooling. tandfonline.comtandfonline.com Future work aims to modify this basic structure to stabilize different mesophases or tune their transition temperatures.

Research has shown that the mesomorphic properties of cholesterol-based compounds are highly dependent on their molecular structure, including the length of alkyl chains and the nature of attached functional groups. tandfonline.comresearchgate.net By synthesizing new derivatives, researchers can induce a variety of mesophases, such as the chiral nematic (N*), smectic A (SmA), twist grain boundary-A (TGBA), and even highly ordered blue phases. researchgate.net For example, attaching moieties like Schiff's bases, thiadiazoles, or o-carborane (B102288) clusters to the cholesterol core can dramatically alter intermolecular interactions, leading to new phase behaviors. researchgate.netmdpi.com The goal is to create a library of derivatives where the liquid crystalline properties are tailored for specific applications by making precise chemical modifications.

Table 1: Influence of Molecular Modification on Mesophase Behavior in Cholesteryl Derivatives

| Modification Type | Attached Group Example | Resulting Mesophases | Research Goal |

|---|---|---|---|

| Schiff's Base Derivatives | Thioadiazole Moiety | Chiral Nematic (N*), Smectic A (SmA), Twist Grain Boundary-A (TGBA) researchgate.net | Creation of photoluminescent liquid crystals. |

| Organoboron Conjugates | o-Carborane Cluster | Chiral Nematic (N*), Blue Phase (BP) mdpi.com | Tailoring liquid crystallinity and stabilizing highly twisted chiral phases. mdpi.com |

| Copolymerization | Menthol Side-Chains | Helical Grandjean Textured Cholesteric Phase mdpi.com | Inducing cholesteric phases in polymers that would otherwise only form smectic phases. mdpi.com |

| Dimer Creation | Azobenzene (B91143) Moiety | Chiral Nematic (N*) researchgate.net | Studying the effect of linking mesogenic units on phase stability. |

Advanced Characterization Techniques for Dynamic Mesophase Phenomena

While traditional methods like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are essential for determining basic phase transition temperatures tandfonline.comtandfonline.comresearchgate.net, future research will increasingly rely on more advanced techniques to understand the complex, dynamic behavior of mesophases. These methods provide deeper insights into molecular arrangement, ordering, and real-time responses to external stimuli.

Techniques such as time-resolved infrared (IR) spectroscopy and time-resolved electron diffraction can provide ultrafast snapshots of molecular conformations and packing structures during phase transitions. cambridge.org X-ray diffraction (XRD) is a powerful tool for determining the detailed structures of liquid crystal phases, such as the lamellar thickness in smectic phases. nih.gov Furthermore, dielectric spectroscopy is used to investigate the dynamic processes of molecular relaxation, offering insights into the collective molecular motions within the liquid crystal. researchgate.net These advanced methods are critical for understanding not just the static structure but the dynamic functions of materials based on cholesteryl n-heptyl carbonate.

Table 2: Advanced Techniques for Characterizing Liquid Crystal Dynamics

| Technique | Type of Information Provided | Relevance to Cholesteryl Carbonates |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies. tandfonline.comtandfonline.com | Foundational for mapping the mesomorphic range of new derivatives. |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases via characteristic textures. researchgate.net | Visual confirmation of mesophases like cholesteric and smectic types. |

| X-Ray Diffraction (XRD) | Determination of molecular packing and layer spacing in mesophases. researchgate.netnih.gov | Elucidating the precise structure of smectic and crystalline phases. |

| Dielectric Spectroscopy | Molecular relaxation dynamics and response to electric fields. researchgate.net | Understanding the rotational and collective motions that govern the material's dielectric properties. |

| Solid-State 13C NMR | Identification of phases and molecular conformations in mixtures. nih.gov | Characterizing the structure and phase separation in multi-component systems. nih.gov |

Computational Design and Prediction of Cholesteryl n-Heptyl Carbonate Systems

The use of computational modeling is an emerging trend that can significantly accelerate the design of new cholesteryl carbonate-based materials. Molecular dynamics (MD) and Density Functional Theory (DFT) simulations allow researchers to predict the mesomorphic properties of a molecule before it is synthesized, saving time and resources. acs.orgacs.org

Computational studies can model the self-assembly of molecules, revealing how specific chemical groups influence packing and phase behavior. acs.org For instance, simulations can predict how the head-to-tail arrangement of carbonate-linked cholesteryl conjugates stabilizes to form dimers, which is the first step in self-assembly. acs.org By calculating parameters such as molecular geometry, intermolecular interaction energies, and order parameters, these models can forecast the stability of potential liquid crystal phases. acs.org This in-silico approach enables the high-throughput screening of virtual compounds, identifying promising candidates with desired properties, such as specific transition temperatures or helical twist, for targeted applications.

Integration of Cholesteryl Carbonates into Multifunctional Composite Materials